molecular formula C5H2Cl2F3N3 B3057748 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine CAS No. 84737-30-4

2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No. B3057748
CAS RN: 84737-30-4
M. Wt: 231.99 g/mol
InChI Key: AIXNLXHIGZYOKK-UHFFFAOYSA-N
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Description

2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine is a chemical compound . It is a derivative of pyrimidinamine, which has been a hot topic in the pesticide field for many years due to their excellent biological activity . Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine, involves designing and synthesizing using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Various methods of synthesizing such compounds have been reported .


Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine is represented by the formula C5H3ClF3N3 .


Chemical Reactions Analysis

Pyrimidinamine derivatives, including 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine, act as mitochondrial complex I electron transport inhibitors (MET I) . They have been used in the synthesis of various other compounds .

Safety And Hazards

The safety data sheet for a similar compound, 2,4-Dichloro-6-(trifluoromethyl)pyrimidine, suggests that it is a combustible liquid that is harmful if swallowed. It causes skin and eye irritation and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It’s also advised to keep it away from heat, sparks, and flame .

Future Directions

With the increasing evolution of pesticide resistance, there is a need to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . Pyrimidinamine derivatives, including 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine, are considered promising in this regard due to their unique mode of action . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2,5-dichloro-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F3N3/c6-1-2(5(8,9)10)12-4(7)13-3(1)11/h(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXNLXHIGZYOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515577
Record name 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine

CAS RN

84737-30-4
Record name 2,5-Dichloro-6-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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